
4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H22FN7O2 and its molecular weight is 447.474. The purity is usually 95%.
BenchChem offers high-quality 4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Intermolecular Interactions
One area of interest is the study of the molecular structure and analysis of intermolecular interactions within derivatives of 1,2,4-triazoles. For example, Shukla et al. (2017) synthesized biologically active derivatives of 1,2,4-triazoles, focusing on their crystal structure and theoretical analysis of various intermolecular interactions like C-H…F, C-H…S, and π … π interactions. These studies help in understanding the molecular packing, stability, and potential bioactive conformation of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Synthesis and Crystal Structure
The synthesis routes and crystal structures of triazole derivatives are crucial for their potential application in drug design and materials science. Liang Xu (2009) reported on the synthesis and structural analysis of a triazole derivative, providing insights into its orthorhombic space group and molecular geometry, which is essential for understanding its chemical reactivity and interaction with biological targets (Xu Liang, 2009).
Biological Activity and Potential Therapeutic Applications
Another significant area of application is the exploration of the biological activities of triazole derivatives. Watanabe et al. (1992) prepared and tested bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their antagonist activity against 5-HT2 and alpha 1 receptors, highlighting the potential of these compounds in developing new therapeutic agents (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Antimicrobial and Antineoplastic Activities
Research has also focused on evaluating the antimicrobial and antineoplastic activities of triazole derivatives. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and screened them for antimicrobial activities, identifying compounds with significant efficacy against various microorganisms. This opens avenues for the development of new antibiotics and antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Arul and Smith (2016) investigated the anticancer activity of a novel 1,2,4-triazole derivative against tumor-induced mice, providing evidence of its potential as an anticancer agent (Arul & Smith, 2016).
特性
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(2-phenyltriazole-4-carbonyl)piperidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c24-18-10-4-5-11-20(18)30-21(26-27-23(30)33)13-16-7-6-12-29(15-16)22(32)19-14-25-31(28-19)17-8-2-1-3-9-17/h1-5,8-11,14,16H,6-7,12-13,15H2,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCGPZJVFNUSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NNC(=O)N4C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-3-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2668887.png)
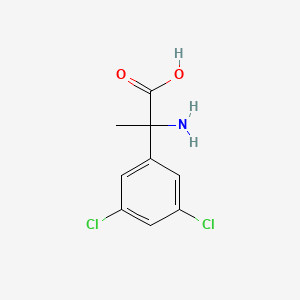
![Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2668890.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2668894.png)
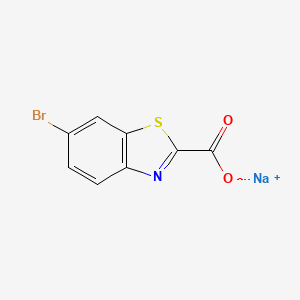
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)
![5-[(3,4-Dichlorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2668900.png)
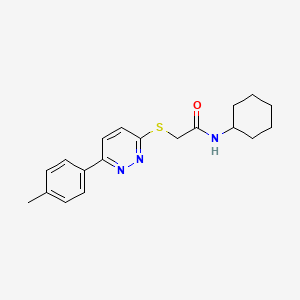
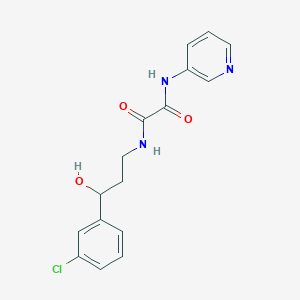
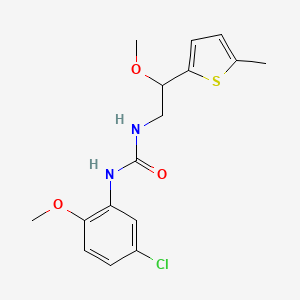
![3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2668906.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2668907.png)
![(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2668908.png)